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Compound of Interest

Compound Name: 3,5-Dibromo-4-methylbenzoic acid

Cat. No.: B181310 Get Quote

An In-Depth Technical Guide to 3,5-Dibromo-4-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the theoretical and known

properties of 3,5-Dibromo-4-methylbenzoic acid (CAS No. 67973-32-4). The document

details its physicochemical characteristics, synthesis protocols, and spectroscopic data,

collating essential information for its use in organic synthesis and research. As a key

intermediate, understanding its properties is crucial for the development of novel compounds.

[1][2] This guide serves as a foundational resource, presenting quantitative data in structured

tables and illustrating key processes with detailed diagrams to support professionals in the

fields of chemistry and drug development.

Physicochemical and Theoretical Properties
3,5-Dibromo-4-methylbenzoic acid is a substituted aromatic carboxylic acid.[3] Its properties

are influenced by the electron-withdrawing effects of the two bromine atoms and the carboxylic

acid group, as well as the electron-donating methyl group. The following table summarizes its

key physicochemical properties, with some values being predicted based on computational

models.
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Property Value Source(s)

Molecular Formula C₈H₆Br₂O₂ [1][2][4][5]

Molecular Weight 293.94 g/mol [1][2][4][5]

Melting Point 242 °C [5][6]

Boiling Point (Predicted) 374.6 ± 42.0 °C [5][6]

Density (Predicted) 1.951 ± 0.06 g/cm³ [3][5][6]

pKa (Predicted) 3.59 ± 0.10 [5][6]

LogP (Calculated) 3.21822 [4]

Topological Polar Surface Area 37.3 Å² [4]

Form Solid [6]

Color White to off-white [6]

Chemical Structure and Identifiers
The structural identity of a compound is fundamental for its application in research. Below is the

2D chemical structure of 3,5-Dibromo-4-methylbenzoic acid and a table of its primary

chemical identifiers.

Figure 1. Chemical structure of 3,5-Dibromo-4-methylbenzoic acid.

Identifier Value Source(s)

CAS Number 67973-32-4 [1][4][5]

Synonyms 3,5-Dibromo-p-toluic acid [1][3][4]

InChI

InChI=1S/C8H6Br2O2/c1-4-

6(9)2-5(8(11)12)3-7(4)10/h2-

3H,1H3,(H,11,12)

[3][6]

SMILES
CC1=C(Br)C=C(C=C1Br)C(=O

)O
[4]
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Synthesis and Purification
3,5-Dibromo-4-methylbenzoic acid is typically synthesized via the electrophilic bromination of

p-toluic acid (4-methylbenzoic acid). The methyl group and the carboxylic acid group on the

aromatic ring direct the incoming bromine atoms to the ortho and meta positions, respectively.

The ortho positions to the activating methyl group are favored, leading to the desired 3,5-

dibromo product.

Experimental Protocol: Bromination of p-Toluic Acid
This protocol is a representative method adapted from general procedures for the bromination

of benzoic acid derivatives.

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a

dropping funnel, and a reflux condenser, dissolve p-toluic acid (1.0 eq) in a suitable solvent

such as glacial acetic acid.

Catalyst Addition: Add a catalytic amount of iron powder or anhydrous iron(III) bromide

(FeBr₃) to the solution to act as a Lewis acid catalyst.

Bromine Addition: From the dropping funnel, add a solution of bromine (2.2 eq) in glacial

acetic acid dropwise to the stirred reaction mixture. The addition should be performed at

room temperature, and the rate controlled to manage the exothermic reaction.

Reaction Progression: After the addition is complete, heat the mixture to a moderate

temperature (e.g., 80 °C) and stir for several hours until the reaction is complete.[7] Monitor

the consumption of the starting material using Thin Layer Chromatography (TLC).

Quenching and Precipitation: Cool the reaction mixture to room temperature and pour it into

a beaker of ice-cold water. The crude product will precipitate out of the solution.

Work-up: Quench any unreacted bromine by adding a 10% aqueous solution of sodium

thiosulfate or sodium bisulfite until the characteristic orange/brown color of bromine

disappears.

Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold

water to remove residual acid and salts.
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Purification: The crude product can be purified by recrystallization from a suitable solvent

system, such as ethanol/water, to yield pure 3,5-Dibromo-4-methylbenzoic acid.

Start: p-Toluic Acid
+ Glacial Acetic Acid

Dissolve Starting Material

Add FeBr₃ Catalyst

Dropwise Addition
of Bromine (2.2 eq)

Heat and Stir
(Monitor by TLC)

Cool and Pour into Ice Water
Quench with Na₂S₂O₃

Vacuum Filtration
Wash with Cold Water

Recrystallize from
Ethanol/Water

Dry Product

End: Pure 3,5-Dibromo-4-
methylbenzoic Acid
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Click to download full resolution via product page

Figure 2. General workflow for the synthesis and purification of 3,5-Dibromo-4-methylbenzoic
acid.

Spectroscopic Data (Theoretical)
While specific, published spectra for this compound are not readily available, its structure

allows for the prediction of key spectroscopic features essential for its characterization.

¹H NMR: The proton NMR spectrum is expected to be simple.

A singlet for the two equivalent aromatic protons (H-2 and H-6).

A singlet for the three protons of the methyl group (CH₃).

A broad singlet for the acidic proton of the carboxylic acid group (-COOH), which may be

exchangeable with D₂O.

¹³C NMR: The carbon NMR spectrum should show distinct signals for each unique carbon

atom.

A signal for the carboxyl carbon (-COOH).

Four signals for the aromatic carbons: C1 (attached to -COOH), C3/C5 (attached to Br),

C4 (attached to CH₃), and C2/C6 (attached to H).

A signal for the methyl carbon (-CH₃).

IR Spectroscopy: The infrared spectrum would be characterized by key functional group

absorptions.

A broad O-H stretch from the carboxylic acid dimer (approx. 2500-3300 cm⁻¹).

A strong C=O stretch from the carboxylic acid (approx. 1700 cm⁻¹).

Aromatic C=C stretching vibrations (approx. 1450-1600 cm⁻¹).

A C-Br stretch at lower wavenumbers (typically below 800 cm⁻¹).
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Mass Spectrometry: The mass spectrum would show a characteristic molecular ion peak

(M⁺). Due to the presence of two bromine atoms, a distinctive isotopic pattern would be

observed for the molecular ion, with peaks at M, M+2, and M+4, reflecting the natural

abundances of the ⁷⁹Br and ⁸¹Br isotopes.

Applications in Research and Development
3,5-Dibromo-4-methylbenzoic acid is primarily utilized as an intermediate in organic

synthesis.[1][2] Its structure offers several reaction sites for further chemical modification:

The carboxylic acid group can be converted into esters, amides, or acid chlorides, allowing

for its incorporation into larger, more complex molecules.

The bromine atoms are excellent leaving groups for various cross-coupling reactions (e.g.,

Suzuki, Heck, Sonogashira), enabling the formation of new carbon-carbon or carbon-

heteroatom bonds at the 3 and 5 positions of the aromatic ring.

While direct biological activity data for 3,5-Dibromo-4-methylbenzoic acid is limited in public

literature, structurally related halogenated and methylated benzoic acid derivatives have been

investigated for a range of bioactivities, including antimicrobial and anti-inflammatory

properties.[8][9] This suggests that derivatives of this compound could serve as scaffolds in

medicinal chemistry for developing novel therapeutic agents.

Safety and Handling
Based on available safety data, 3,5-Dibromo-4-methylbenzoic acid is classified as an irritant.

[6] Standard laboratory safety precautions should be observed when handling this compound.

Hazard Codes: Xi[6]

Risk Statements: R36/37/38 (Irritating to eyes, respiratory system, and skin)[3][6]

Safety Statements: S26 (In case of contact with eyes, rinse immediately with plenty of water

and seek medical advice), S36 (Wear suitable protective clothing)[3][6]

Precautionary Statements (GHS):

H315: Causes skin irritation.[6]
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H319: Causes serious eye irritation.[6]

H335: May cause respiratory irritation.[6]

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing.[6]

Conclusion
3,5-Dibromo-4-methylbenzoic acid is a well-defined chemical intermediate with established

physicochemical properties. Its utility in organic synthesis is significant, providing a versatile

scaffold for constructing more complex molecules through reactions at its carboxylic acid and

bromo-substituted sites. While direct biological applications are not yet widely reported, its

structural motifs are common in bioactive compounds, marking it as a molecule of interest for

further research in medicinal chemistry and materials science. This guide provides the core

technical information required for its effective and safe use in a research and development

setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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